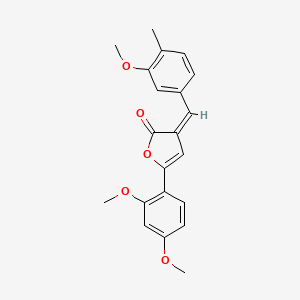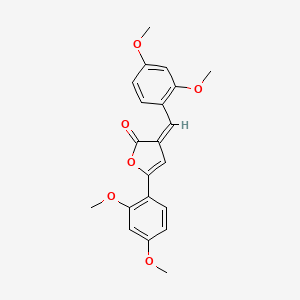
5-(2,4-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone
説明
5-(2,4-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone, also known as DMF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMF belongs to the class of furanones and has a complex chemical structure, which makes it a promising candidate for drug development.
作用機序
5-(2,4-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone exerts its therapeutic effects through various mechanisms of action. 5-(2,4-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone has been shown to regulate the expression of genes involved in cell proliferation, apoptosis, and inflammation. 5-(2,4-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone also modulates the activity of transcription factors, such as NF-κB and Nrf2, which play a crucial role in the regulation of cellular processes. 5-(2,4-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone has also been found to activate the Keap1/Nrf2/ARE signaling pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
5-(2,4-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone has been shown to have various biochemical and physiological effects. 5-(2,4-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone has been found to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 5-(2,4-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone has also been shown to modulate the levels of various inflammatory cytokines, such as TNF-α and IL-6. Additionally, 5-(2,4-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone has been found to regulate the levels of neurotransmitters, such as dopamine and serotonin.
実験室実験の利点と制限
5-(2,4-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 5-(2,4-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone can be easily synthesized using various methods, and it has good solubility in both aqueous and organic solvents. 5-(2,4-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone is also stable under various conditions, which makes it suitable for long-term storage. However, 5-(2,4-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone has some limitations for lab experiments, including its toxicity and potential side effects. 5-(2,4-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone can be toxic to cells at high concentrations, and it may have potential side effects on the liver and kidneys.
将来の方向性
There are several future directions for the research on 5-(2,4-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone. One direction is to explore the potential therapeutic applications of 5-(2,4-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone in various diseases, such as cancer, neurodegenerative diseases, and autoimmune diseases. Another direction is to investigate the mechanisms of action of 5-(2,4-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone in more detail, including its effects on epigenetic regulation and mitochondrial function. Additionally, future research could focus on the development of novel 5-(2,4-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone derivatives with improved pharmacological properties and reduced toxicity.
科学的研究の応用
5-(2,4-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone has been extensively studied for its potential therapeutic applications, including its anticancer, antimicrobial, and anti-inflammatory properties. 5-(2,4-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. 5-(2,4-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone has also been found to possess antimicrobial activity against various bacterial and fungal strains. Additionally, 5-(2,4-dimethoxyphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
(3Z)-5-(2,4-dimethoxyphenyl)-3-[(3-methoxy-4-methylphenyl)methylidene]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-13-5-6-14(10-18(13)24-3)9-15-11-20(26-21(15)22)17-8-7-16(23-2)12-19(17)25-4/h5-12H,1-4H3/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEYTCDZXQIANS-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C2C=C(OC2=O)C3=C(C=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C\2/C=C(OC2=O)C3=C(C=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(3-methoxy-4-methylphenyl)methylidene]-2,3-dihydrofuran-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3571034.png)
![N-(4-chlorobenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B3571043.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N,N-diisopropylbenzamide](/img/structure/B3571044.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-cyclopentylbenzamide](/img/structure/B3571065.png)
![ethyl 4-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B3571074.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B3571080.png)
![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3571085.png)
![N-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B3571093.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B3571098.png)
![9-[5-(5-chloro-2-methoxy-4-nitrophenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B3571104.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B3571106.png)
![4-({6-[(3-chlorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3571110.png)
![5-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3571118.png)
